![molecular formula C12H18F3NO3 B13496617 tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a cyclohexyl ring substituted with a trifluoromethyl group and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the cyclohexanone derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications that require high stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Contains a bromo group instead of a trifluoromethyl group.
tert-Butyl methyl(4-oxocyclohexyl)carbamate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate distinguishes it from similar compounds. The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .
Biological Activity
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
- Molecular Formula : C12H16F3N2O3
- Molecular Weight : 292.26 g/mol
- CAS Number : 486460-23-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active sites, thus altering the activity of these proteins and influencing various biochemical pathways.
Biological Activities
-
Anticancer Activity :
- Recent studies have shown that derivatives of similar carbamate compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer properties .
- Enzyme Inhibition :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the biological efficacy of this compound and its derivatives:
-
Study on Cancer Cell Lines :
A recent investigation assessed the cytotoxicity of the compound against multiple cancer cell lines. It was found that at concentrations ranging from 0.1 to 10 µM, the compound induced apoptosis in a dose-dependent manner, with significant activation of caspase pathways observed . -
Enzyme Interaction Study :
In vitro assays demonstrated that the compound effectively inhibited BCAT activity with a Ki value indicating high affinity for the enzyme's active site. This suggests potential therapeutic applications in metabolic disorders related to amino acid metabolism .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 0.65 | Anticancer |
tert-butyl N-(2-hydroxyethyl)carbamate | Structure | 1.2 | Anticancer |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | Structure | 1.5 | Antioxidant |
Properties
Molecular Formula |
C12H18F3NO3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-11(12(13,14)15)6-4-8(17)5-7-11/h4-7H2,1-3H3,(H,16,18) |
InChI Key |
VQXGCEOLDUEEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(F)(F)F |
Origin of Product |
United States |
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